molecular formula C4H3BCl2N2O2 B8187621 3,6-Dichloro-pyridazine-4-boronic acid

3,6-Dichloro-pyridazine-4-boronic acid

Cat. No.: B8187621
M. Wt: 192.80 g/mol
InChI Key: POBFCOUNBUSRRW-UHFFFAOYSA-N
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Description

3,6-Dichloro-pyridazine-4-boronic acid: is an organoboron compound with the molecular formula C4H3BCl2N2O2. It is a derivative of pyridazine, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 2. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds in the synthesis of complex organic molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Dichloro-pyridazine-4-boronic acid typically involves the reaction of 3,6-dichloropyridazine with a boronic acid derivative. One common method includes the use of 3,6-dihydroxy pyridazine and phosphorus oxychloride as starting materials. The reaction is carried out in a suitable solvent at temperatures ranging from 0 to 80°C, followed by purification to obtain the pure product .

Industrial Production Methods: Industrial production methods for this compound are designed to be efficient and scalable. These methods often involve the use of microwave-assisted synthesis to enhance reaction rates and yields. The process includes the condensation of 3,6-dichloropyridazine with boronic acid derivatives under controlled conditions to ensure high purity and consistent quality .

Chemical Reactions Analysis

Types of Reactions: 3,6-Dichloro-pyridazine-4-boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

    Suzuki-Miyaura Coupling: This reaction typically involves the use of palladium catalysts, such as palladium acetate, and bases like potassium carbonate.

Major Products:

Scientific Research Applications

Chemistry: 3,6-Dichloro-pyridazine-4-boronic acid is widely used in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions. This makes it valuable in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals .

Biology and Medicine: In medicinal chemistry, derivatives of pyridazine, including this compound, have been explored for their potential therapeutic properties. These compounds have shown promise in the development of drugs targeting various diseases, including cancer and cardiovascular disorders .

Industry: In the industrial sector, this compound is used as an intermediate in the synthesis of various functional materials, including polymers and advanced materials for electronic applications .

Mechanism of Action

Properties

IUPAC Name

(3,6-dichloropyridazin-4-yl)boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3BCl2N2O2/c6-3-1-2(5(10)11)4(7)9-8-3/h1,10-11H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POBFCOUNBUSRRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=NN=C1Cl)Cl)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3BCl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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